Metofluthrin

Catalog No.
S576051
CAS No.
240494-70-6
M.F
C18H20F4O3
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metofluthrin

CAS Number

240494-70-6

Product Name

Metofluthrin

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate

Molecular Formula

C18H20F4O3

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3

InChI Key

KVIZNNVXXNFLMU-UHFFFAOYSA-N

SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Solubility

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2
Readily soluble in acetonitrile, DMSO, acetone
In water, 0.73 mg/L at pH 7, 20 °C)
In water, 0.50 to 0.67 mg/L at 20 °C

Synonyms

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-pro p-1-enyl-cyclopropane-1-carboxylate;METOFLUTHRIN;Matofluthrin;D01988;Metofluthrin (jan);Cyclopropanecarboxylicacid, 2,2-diMethyl-3-(1-propen-1-yl)-,[2,3,5,6-tetrafluoro-4-(Methoxy

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Isomeric SMILES

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Vector Control and Disease Management:

  • Mosquito Control: Metofluthrin exhibits potent adulticidal activity against mosquitoes, particularly Aedes aegypti, the primary vector of dengue, chikungunya, and Zika viruses. Studies demonstrate its effectiveness in reducing mosquito biting rates and interrupting disease transmission. [Source: ]
  • Spatial Repellency: Unlike traditional insecticides that require direct contact, metofluthrin volatilizes, creating a repellent zone that deters mosquitoes from entering treated areas. This unique property makes it valuable for protecting vulnerable populations in outdoor settings. [Source: ]
  • Combating Insecticide Resistance: The emergence of insecticide resistance poses a significant challenge to vector control efforts. However, research suggests that metofluthrin exhibits lower susceptibility to resistance compared to other pyrethroids, offering a potential solution for managing resistant mosquito populations. [Source: ]

Insect Behavior and Physiology:

  • Repellent Mechanisms: Understanding how metofluthrin repels insects is crucial for optimizing its use and developing improved control strategies. Research investigates its impact on insect sensory systems, including olfactory and gustatory receptors, to elucidate the underlying repellent mechanisms. [Source: ]
  • Sublethal Effects: Beyond direct mortality, metofluthrin can also induce sublethal effects on insects, impacting their behavior, reproduction, and development. Studying these effects provides valuable insights into insect biology and helps predict potential ecological consequences of its use. [Source: ]
  • Synergistic Interactions: Combining metofluthrin with other insecticides or repellents can enhance their efficacy. Research explores synergistic interactions to develop more effective and sustainable control methods for various insect pests. [Source: ]

Environmental and Toxicological Assessments:

  • Environmental Fate: Understanding the fate and transport of metofluthrin in the environment is essential for assessing its potential risks. Research investigates its degradation pathways, persistence in different environmental compartments, and potential impact on non-target organisms. [Source: ]
  • Human Health Risk: Evaluating the potential risks of metofluthrin exposure to human health is crucial for responsible use. Studies assess its toxicity through different exposure routes, potential for endocrine disruption, and potential carcinogenicity. [Source: ]
  • Risk Management Strategies: Based on environmental and toxicological assessments, researchers develop risk management strategies to minimize potential negative impacts while maximizing the benefits of metofluthrin in specific applications.

Metofluthrin is a synthetic chemical belonging to the class of pyrethroid insecticides, primarily utilized as an insect repellent. Its chemical structure is characterized by a complex arrangement that includes a methoxymethyl group and multiple fluorine atoms, which enhance its efficacy against various insect species, particularly mosquitoes. The compound is notable for its ability to repel up to 97% of mosquitoes in field tests, making it a popular choice for consumer products designed to provide protection from insect bites in both indoor and outdoor settings .

Metofluthrin acts as a neurotoxin in insects. It disrupts the normal function of nerve cells by targeting sodium channels in the nervous system []. This disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].

Physical and Chemical Properties

  • Melting Point: 64-66 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (0.2 mg/L) [], highly soluble in organic solvents like acetone and chloroform []
  • Stability: Moderately stable under normal storage conditions, decomposes with sunlight and hydrolysis []
, particularly in metabolic processes. Key reactions include:

  • Ester Hydrolysis: The cleavage of the ester bond is a primary metabolic pathway.
  • O-Demethylation: This reaction involves the removal of a methyl group, leading to the formation of various metabolites.
  • Hydroxylation: The introduction of hydroxyl groups into the molecular structure alters its reactivity and solubility.
  • Epoxidation: This reaction forms an epoxide, increasing the compound's reactivity.
  • Glutathione Conjugation: Metofluthrin can conjugate with glutathione, facilitating its detoxification and excretion from biological systems .

Metofluthrin exhibits neurotoxic properties, which are characteristic of many pyrethroids. It acts on the nervous system of insects by disrupting sodium channel function, leading to paralysis and death. In laboratory studies, metofluthrin has shown low acute toxicity via oral and dermal routes but demonstrates slight toxicity through inhalation. Clinical signs observed in animal studies include tremors, salivation, and increased sensitivity to stimuli . While it effectively repels mosquitoes, it has limited efficacy against certain other insects like sand flies .

The synthesis of metofluthrin involves several steps:

  • Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol and a derivative of norchrysanthemic acid.
  • Esterification: Various methods can be employed for esterification, including:
    • Condensation of acid halides with alcohols.
    • Dehydration condensation between carboxylic acids and alcohols.
    • Ester exchange reactions involving carboxylate esters .
  • Industrial Production: The established industrial method focuses on optimizing these reactions for efficient production while minimizing by-products .

Metofluthrin is primarily used in consumer products aimed at repelling insects. Notable applications include:

  • Personal Insect Repellents: Products like the OFF! Clip On Mosquito Repellent utilize metofluthrin to create a protective vapor barrier against mosquitoes.
  • Indoor and Outdoor Emanators: Devices that release metofluthrin vapors are effective in various environments such as patios and campsites .
  • Agricultural Use: Although primarily marketed for personal use, metofluthrin may also find applications in agricultural pest control due to its insecticidal properties.

Research indicates that metofluthrin interacts with various biological systems. Studies have highlighted its effects on liver enzymes, particularly cytochrome P450 enzymes, which are involved in drug metabolism. These interactions may lead to increased cellular proliferation in liver tissues, raising concerns about potential carcinogenic effects . Moreover, metofluthrin's neurotoxic effects have been documented across different species, necessitating careful risk assessments for human exposure.

Metofluthrin shares similarities with other pyrethroids but also exhibits unique characteristics. Below is a comparison with some related compounds:

CompoundChemical StructurePrimary UseUnique Features
PermethrinC21H20Cl2O3InsecticideBroad-spectrum activity against various pests
DeltamethrinC22H19Br2O3InsecticideHighly effective against mosquitoes and flies
Lambda-cyhalothrinC23H22ClF3N2O3InsecticideStrong activity against agricultural pests
MetofluthrinC18H20F4O3Insect repellentHigh vapor efficacy; low toxicity via dermal route

Metofluthrin's unique feature lies in its formulation as a vapor-releasing agent specifically designed for personal protection against mosquito bites while maintaining a relatively low toxicity profile compared to other pyrethroids .

Color/Form

Pale yellow liquid

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Exact Mass

360.13485714 g/mol

Monoisotopic Mass

360.13485714 g/mol

Boiling Point

334 °C at atmospheric pressure

Heavy Atom Count

25

Density

1.21 at 20 °C

LogP

log Kow = 4.97-5.03 at 25 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H370 (50%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

240494-70-6

Absorption Distribution and Excretion

Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study, (5/7/02) 99.2%, (5/17/02) 99.1%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 75% of the total administered dose was excreted in the urine and 22% in the feces. The liver and kidneys were the primary sites of radiolabel recovery over the course of the dosing period with the level of radioactivity stabilizing over the dosing period. At 14 days post-final dose, the liver, red blood cell and hair were the primary locations where the radiolabel was recovered. The level of radioactivity recovered from the stomach, small intestine, cecum and large intestine was stabilized or slightly increased over the course of the dosing period. Radiolabel recovered in the hair peaked at the time of the 16th dose. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/
Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Carbonyl-(14)C) S-1264RTZ (lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study;(5/8/02) 98.6%, (5/16/02) 99.7%),. Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 57% of the total administered dose was excreted in the urine and 38% in the feces. The liver and kidneys were the primary sites of radiolabel recovery over the course of the dosing period with the level of radioactivity stabilizing over the dosing period. However, at 14 days post-final dose, the red blood cell and hair were the primary locations where the radiolabel was recovered. The level of radioactivity recovered from the stomach, small intestine, cecum and large intestine was stabilized over the course of the dosing period. Radiolabel recovered in the hair peaked at the time of the 21st dose. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (10/22/01) 99.1%, (10/31/01) 98.6%, (11/19/01) 99.1%, (11/26/01) 99.5%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 60 to 71% of the administered dose was excreted in the urine and 25 to 36% in the feces with little difference demonstrated between the two dosing levels. No radiolabel was recovered in the air sampling. Sixty eight to 84% of the administered dose was recovered in the 1st 24 hours post-dose. The time to maximal blood concentrations ranged from 4.0 to 8.0 hours post-dose. The liver and kidneys were the primary sites of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTE (/metofluthrin e-isomer/ lot no. RIS2000-020, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.2%; repurified 4 times during study, (3/18/02) 99.0%, (3/26/02) 98.1%, (4/15/02) 99.4%, (4/22/02) 99.2%;). Dosing preparations were supplemented with unlabeled S-1264RTE (/metofluthrin e-isomer/ lot no. 010831G, purity: 96.9%) . In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 29 to 45% of the administered dose was excreted in the urine and 50 to 66% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered 0.4 to 0.6% of the administered dose. Sixty five to 78% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 27 and 55% of the dose was recovered in the bile of the males and females, respectively. The greater recovery of the radiolabel in the bile of the females resulted in a decrease of radioactivity recovered from the urine and the feces (urine: 45.1 to 20.4%, feces: 50.2 to 19.6%), For the males, only the urinary recovery of the radiolabel was decreased (37.1 to 9.6%). The males absorbed only 40% of the administered dose in contrast to the 77% demonstrated by the females. The time to maximal blood concentrations ranged from 4.7 to 6.7 hours post-dose, irrespective of the dosing level. The liver was the primary site of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /E-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (12/3/01) 99.6%, (12/19/1) 98.2%, (2/18/02) 98.6%, (2/25/02) 98.9%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 44 to 57% of the administered dose was excreted in the urine and 38 to 52% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered from 0.7 to 1.4% of the administered dose. Seventy four to 83% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 30 to 40% of the dose was recovered in the bile, 25 to 26% in the urine and 30 to 39% in the feces. The males and females demonstrated 58 and 68% absorption of the administered dose. The time to maximal blood concentrations ranged from 3.3 to 6.7 hours post-dose. The liver and kidneys were the primary sites of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/

Metabolism Metabolites

Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study, (5/7/02) 99.2%, (5/17/02) 99.1%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 75% of the total administered dose was excreted in the urine and 22% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups on the benzyl moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione and sulfate adducts. /Z-isomer/
Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study;(5/8/02) 98.6%, (5/16/02) 99.7%),. Dosing preparations were supplemented with unlabeled S-1264RTZ (lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 57% of the total administered dose was excreted in the urine and 38% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (10/22/01) 99.1%, (10/31/01) 98.6%, (11/19/01) 99.1%, (11/26/01) 99.5%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 60 to 71% of the administered dose was excreted in the urine and 25 to 36% in the feces with little difference demonstrated between the two dosing levels. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTE (/metofluthrin e-isomer/ lot no. RIS2000-020, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.2%; repurified 4 times during study, (3/18/02) 99.0%, (3/26/02) 98.1%, (4/15/02) 99.4%, (4/22/02) 99.2%;). Dosing preparations were supplemented with unlabeled S-1264RTE (/metofluthrin e-isomer/ lot no. 010831G, purity: 96.9%) . In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 29 to 45% of the administered dose was excreted in the urine and 50 to 66% in the feces with little difference demonstrated between the two dosing levels. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of a sulfate adduct. /E-isomer/
Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (12/3/01) 99.6%, (12/19/1) 98.2%, (2/18/02) 98.6%, (2/25/02) 98.9%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 44 to 57% of the administered dose was excreted in the urine and 38 to 52% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered from 0.7 to 1.4% of the administered dose. Seventy four to 83% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 30 to 40% of the dose was recovered in the bile, 25 to 26% in the urine and 30 to 39% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/

Associated Chemicals

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1Z)-1-propenyl-, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl ester, (1R,3R)-; 240494-71-7

Wikipedia

Metofluthrin

Analytic Laboratory Methods

Product analysis by gas chromatography.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-09-12
1. Metofluthrin: novel pyrethroid insecticide and innovative mosquito control agent (2007). "Metofluthrin: Novel Pyrethroid Insecticide and Innovative Mosquito Control Agent". Pesticide Chemistry: 149–158. doi:10.1002/9783527611249.ch16. ISBN 978-3-527-61124-9.
2. Lucas, JR; Shono, Y; Iwasaki, T; Ishiwatari, T; Spero, N; Benzon, G (2007). "U.S. Laboratory and field trials of metofluthrin (SumiOne) emanators for reducing mosquito biting outdoors". Journal of the American Mosquito Control Association. 23 (1): 47–54. doi:10.2987/8756-971x(2007)23[47:ulafto]2.0.co;2. PMID 17536367.
3. Active Ingredient: Metofluthrin, California Department of Pesticide Regulation Public Report 2007-6
4. Registration of OFF! Insect Repellent Fan
5. Metofluthrin pesticide fact sheet, U.S. Environmental Protection Agency
6. Zollner, G; Orshan, L (2011). "Evaluation of a metofluthrin fan vaporizer device against phlebotomine sand flies (Diptera: Psychodidae) in a cutaneous leishmaniasis focus in the Judean Desert, Israel" (PDF). Journal of Vector Ecology. 36 Suppl 1: S157–65. doi:10.1111/j.1948-7134.2011.00126.x. PMID 21366769. Archived from the original on September 27, 2017.
7. Hirose Y, Nagahori H, Yamada T, Deguchi Y, Tomigahara Y, Nishioka K, Uwagawa S,Kawamura S, Isobe N, Lake B, Okuno Y (2009).Comparison of the effects of thesynthetic pyrethroid metofluthrin and phenobarbital on CYP2B form induction andreplicative DNA synthesis in cultured rat and human hepatocytes. Toxicology 258:64-69.
8. U.S. Environmental Protection Agency (U.S. EPA, 2007). Metofluthrin: Second Reportof the Cancer Assessment Review Committee. PC Code: 109709, Memorandum July26, 2007, from Jessica Kidwell to Kim Harper. Office of Prevention, Pesticides andToxic Substances.
9. Yamada T, Uwagawa S, Okuno Y, Cohen SM, Kaneko H (2009). Case study: anevaluation of the human relevance of the synthetic pyrethroid metofluthrin-induced liver tumors in rats based on mode of action. Toxicol Sci 108(1):59-68.

Explore Compound Types